molecular formula C8H8ClNO3 B12001824 Acetamide, 2-(4-chlorophenoxy)-N-hydroxy- CAS No. 13359-17-6

Acetamide, 2-(4-chlorophenoxy)-N-hydroxy-

Cat. No.: B12001824
CAS No.: 13359-17-6
M. Wt: 201.61 g/mol
InChI Key: PDBUPNZIGMKVIC-UHFFFAOYSA-N
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Description

Acetamide, 2-(4-chlorophenoxy)-N-hydroxy- is an organic compound with a molecular formula of C8H8ClNO2. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is characterized by the presence of a chlorophenoxy group attached to an acetamide moiety, which imparts unique chemical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, 2-(4-chlorophenoxy)-N-hydroxy- typically involves the reaction of 4-chlorophenol with acetamide under specific conditions. One common method involves the use of a base such as sodium hydroxide to deprotonate the 4-chlorophenol, followed by the addition of acetamide. The reaction is usually carried out in an organic solvent like methylene dichloride at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve more advanced techniques such as continuous flow reactors to optimize yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis process. Post-reaction purification steps, including crystallization and chromatography, are employed to obtain high-purity Acetamide, 2-(4-chlorophenoxy)-N-hydroxy- .

Chemical Reactions Analysis

Types of Reactions

Acetamide, 2-(4-chlorophenoxy)-N-hydroxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorophenoxy acetic acid derivatives, while substitution reactions can produce various substituted acetamides .

Scientific Research Applications

Acetamide, 2-(4-chlorophenoxy)-N-hydroxy- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Acetamide, 2-(4-chlorophenoxy)-N-hydroxy- involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets Acetamide, 2-(4-chlorophenoxy)-N-hydroxy- apart from similar compounds is its unique combination of the chlorophenoxy and acetamide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

13359-17-6

Molecular Formula

C8H8ClNO3

Molecular Weight

201.61 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-hydroxyacetamide

InChI

InChI=1S/C8H8ClNO3/c9-6-1-3-7(4-2-6)13-5-8(11)10-12/h1-4,12H,5H2,(H,10,11)

InChI Key

PDBUPNZIGMKVIC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OCC(=O)NO)Cl

Origin of Product

United States

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